molecular formula C17H15N5S2 B14530675 N,N'-Bis[(1,3-benzothiazol-2-yl)]-N''-ethylguanidine CAS No. 62540-26-5

N,N'-Bis[(1,3-benzothiazol-2-yl)]-N''-ethylguanidine

Cat. No.: B14530675
CAS No.: 62540-26-5
M. Wt: 353.5 g/mol
InChI Key: QEFDXIBVLSKYRO-UHFFFAOYSA-N
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Description

N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is a complex organic compound that features a guanidine core substituted with two benzothiazole groups and an ethyl group. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine typically involves the reaction of 2-aminobenzothiazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time . These methods are advantageous for large-scale production due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine exerts its effects involves interaction with specific molecular targets. The benzothiazole moieties can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1,3-benzothiazol-2-yl)methyl]-N,N-dimethylguanidine
  • N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-methylguanidine
  • N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-propylguanidine

Uniqueness

N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its solubility and may influence its interaction with biological targets compared to its analogs .

Properties

CAS No.

62540-26-5

Molecular Formula

C17H15N5S2

Molecular Weight

353.5 g/mol

IUPAC Name

1,3-bis(1,3-benzothiazol-2-yl)-2-ethylguanidine

InChI

InChI=1S/C17H15N5S2/c1-2-18-15(21-16-19-11-7-3-5-9-13(11)23-16)22-17-20-12-8-4-6-10-14(12)24-17/h3-10H,2H2,1H3,(H2,18,19,20,21,22)

InChI Key

QEFDXIBVLSKYRO-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=NC2=CC=CC=C2S1)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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